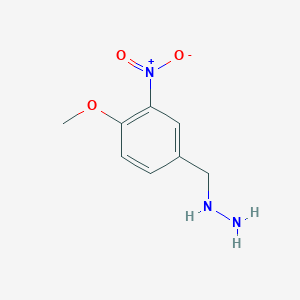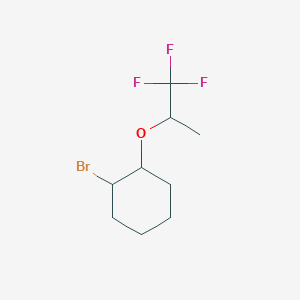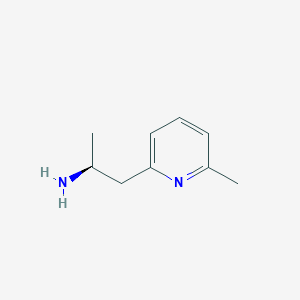
(S)-1-(6-Methylpyridin-2-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(6-Methylpyridin-2-yl)propan-2-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the 6-position and a propan-2-amine group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Methylpyridin-2-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine.
Alkylation: The 6-methylpyridine undergoes alkylation with a suitable alkylating agent to introduce the propan-2-amine group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions followed by chiral resolution using techniques such as chromatography or crystallization.
化学反応の分析
Types of Reactions
(S)-1-(6-Methylpyridin-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
(S)-1-(6-Methylpyridin-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (S)-1-(6-Methylpyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
®-1-(6-Methylpyridin-2-yl)propan-2-amine: The enantiomer of the compound, which may have different biological activities.
2-(6-Methylpyridin-2-yl)ethanamine: A structurally similar compound with an ethylamine group instead of a propan-2-amine group.
6-Methylpyridine: The parent compound without the amine group.
Uniqueness
(S)-1-(6-Methylpyridin-2-yl)propan-2-amine is unique due to its specific stereochemistry and the presence of both a pyridine ring and a propan-2-amine group. This combination of structural features contributes to its distinct chemical and biological properties.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
(2S)-1-(6-methylpyridin-2-yl)propan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-7(10)6-9-5-3-4-8(2)11-9/h3-5,7H,6,10H2,1-2H3/t7-/m0/s1 |
InChIキー |
JFGRQKKIRKOYSB-ZETCQYMHSA-N |
異性体SMILES |
CC1=NC(=CC=C1)C[C@H](C)N |
正規SMILES |
CC1=NC(=CC=C1)CC(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15318954.png)
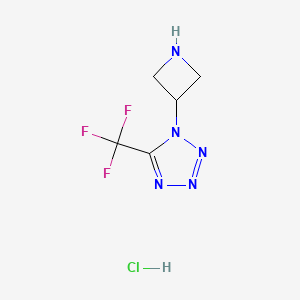
![2-Fluoro-6-[(methylamino)methyl]phenol](/img/structure/B15318959.png)
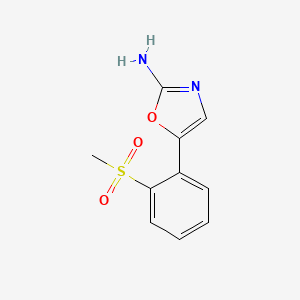
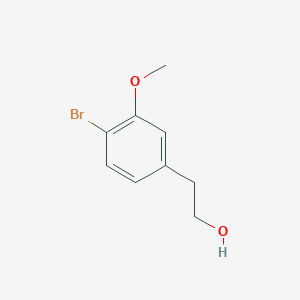
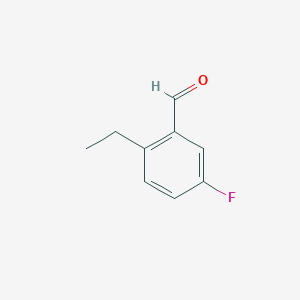
![N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15318975.png)
![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)
![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)
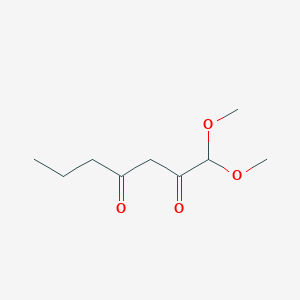
![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)
